![molecular formula C26H25N5O2S B295831 (6Z)-5-IMINO-6-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B295831.png)
(6Z)-5-IMINO-6-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-5-IMINO-6-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route involves the condensation of an indole derivative with a thiadiazolo-pyrimidine precursor under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
(6Z)-5-IMINO-6-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Chemistry: The compound is used in the study of organic synthesis, reaction mechanisms, and the development of new synthetic methodologies.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzimidazole core, which share structural similarities with the indole moiety of the target compound.
Thiadiazoles: Compounds with a thiadiazole ring, similar to the thiadiazolo-pyrimidine core of the target compound.
Pyrimidines: Compounds with a pyrimidine ring, which is a key component of the target compound’s structure.
Uniqueness
(6Z)-5-IMINO-6-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H25N5O2S/c1-3-8-23-29-31-24(27)20(25(32)28-26(31)34-23)15-18-16-30(21-11-6-5-10-19(18)21)13-14-33-22-12-7-4-9-17(22)2/h4-7,9-12,15-16,27H,3,8,13-14H2,1-2H3/b20-15-,27-24? |
InChI Key |
ZYVWDKLFFDHHMJ-UCXLZHGVSA-N |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5C)C(=O)N=C2S1 |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5C)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5C)C(=O)N=C2S1 |
Origin of Product |
United States |
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